
SB-366791
Overview
Description
With a molecular weight of 287.80 g/mol and an IC₅₀ of 3–6 nM against capsaicin- and heat-mediated TRPV1 activation, SB-366791 exhibits nanomolar affinity and reversible inhibition . Cryo-electron microscopy (Cryo-EM) studies reveal that this compound binds to the vanilloid pocket of TRPV1, acting as a competitive and allosteric inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: SB-366791 can be synthesized through a multi-step process involving the reaction of 4-chlorocinnamic acid with 3-methoxyaniline. The reaction typically involves the formation of an amide bond under specific conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: SB-366791 primarily undergoes substitution reactions due to the presence of functional groups like the methoxy and chloro groups on the aromatic rings. These groups can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce additional substituents on the aromatic rings.
Amide Formation: Coupling reagents like DCC and DMAP are commonly used to form the amide bond between the carboxylic acid and amine groups.
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
SB-366791 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
SB-366791 exerts its effects by selectively blocking the TRPV1 ion channel, which is a non-selective cation channel predominantly expressed in peripheral sensory neurons. The TRPV1 channel is activated by various stimuli, including capsaicin, heat, and acidic conditions. By inhibiting this channel, this compound prevents the influx of calcium ions, thereby reducing the sensation of pain and inflammation .
Comparison with Similar Compounds
Clinical Relevance :
- Pain Management : SB-366791 enhances opioid efficacy in bone cancer patients and reduces neuropathic and inflammatory pain in preclinical models .
- Antiviral Activity : It suppresses Coxsackievirus B3 (CVB3) replication in brain endothelial cells by attenuating viral virulence .
Comparison with Similar TRPV1 Antagonists
Table 1: Key TRPV1 Antagonists and Their Properties
Selectivity and Mechanism
- This compound vs. Capsazepine: this compound outperforms capsazepine in selectivity and modality coverage. While capsazepine inhibits TRPV1 activated by capsaicin and heat, it fails to block acid-mediated activation in rodent TRPV1 . Capsazepine also interacts with hyperpolarization-activated currents (Ih) and voltage-gated calcium channels (VGCCs), increasing off-target risks .
This compound vs. SB-705498 :
SB-705498 shares partial efficacy with this compound but lacks structural validation. Cryo-EM studies confirm this compound’s binding to the vanilloid site, enabling rational drug design . SB-705498’s broader efficacy range (5–89%) suggests variable potency across TRPV1 activation modes .- Cinnamide Analogs (AMG-9810): AMG-9810, another cinnamide derivative, exhibits moderate TRPV1 antagonism (IC₅₀ ~24–300 nM) but lower selectivity than this compound. It is effective in inflammatory pain but requires higher doses, increasing toxicity risks .
In Vivo Efficacy
- Neuropathic Pain: this compound (8–16 µg) reduces capsaicin-induced nociception by 36.5–49.7%, comparable to capsazepine but with fewer motor side effects . Intrathecal administration of this compound attenuates TNFα-induced hyperalgesia, highlighting its route-dependent efficacy .
Biological Activity
SB-366791, chemically known as 4'-Chloro-3-methoxycinnamanilide, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor plays a critical role in pain perception, thermosensation, and neurogenic inflammation. Understanding the biological activity of this compound is essential for its potential therapeutic applications in pain management and other related disorders.
This compound exhibits competitive antagonism at the TRPV1 receptor with a pA2 value of 7.71, indicating its high potency in blocking the receptor's activation by agonists such as capsaicin and noxious heat stimuli . The compound selectively inhibits TRPV1 without significantly affecting other receptors, including cannabinoid receptors (CB1 and CB2) and voltage-gated calcium channels .
In Vitro Studies
Research has demonstrated that this compound effectively reduces TRPV1-mediated responses in various biological systems:
- Capsaicin Sensitivity : In studies involving lN cells, this compound blocked capsaicin-induced activity, confirming its role as a TRPV1 antagonist .
- Heat-Induced Activity : The compound attenuated neuronal responses to noxious heat (>43°C), further supporting its antagonistic effects on TRPV1 .
In Vivo Studies
In animal models, this compound has shown significant effects:
- Cognitive Impairment : In a study on neonatal mice exposed to sevoflurane, this compound mitigated cognitive deficits associated with anesthesia exposure . Mice treated with 500 μg/kg of this compound exhibited improved locomotor activity compared to untreated controls.
- Morphine Self-Administration : Another study indicated that this compound decreased morphine self-administration in rats, suggesting a potential role in modulating addiction behaviors linked to TRPV1 activation .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable biodistribution characteristics. A radiolabeled analogue, [^11C]SB366791, demonstrated efficient clearance from blood and major organs through hepatobiliary and renal pathways, with notable retention in the trigeminal nerve . This profile supports its potential use in imaging studies related to TRPV1 activity.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SB-366791 as a TRPV1 antagonist?
this compound acts as a competitive antagonist at the vanilloid binding site of TRPV1. Structural studies reveal that it binds without forming critical interactions with residues like R557, which are essential for agonist-induced channel activation. Instead, it stabilizes a closed conformation of TRPV1 by promoting salt bridges (e.g., R575-E693) in the S5 and TRP helices, preventing ion conduction . Its IC50 values for inhibiting capsaicin-, acid-, and heat-mediated TRPV1 activation are 3 nM, 6 nM, and 6 nM, respectively .
Q. How selective is this compound for TRPV1 compared to other ion channels or receptors?
this compound demonstrates high selectivity for TRPV1 over 47 other receptors and ion channels in binding and electrophysiological assays. For example, it does not inhibit voltage-gated calcium channels (VGCC) or hyperpolarization-activated currents (Ih) in sensory neurons . Its selectivity is superior to capsazepine, particularly in blocking acid-mediated TRPV1 activation in rodent models .
Q. What are the recommended storage and solubility conditions for this compound in experimental workflows?
this compound is stable at room temperature for up to 12 months. For experimental use, dissolve in DMSO (75 mM stock) or heated ethanol (25 mM). Aliquot and store at -20°C for short-term use (≤1 month). Pre-warm frozen aliquots to room temperature for 1 hour before use to avoid precipitation .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound's efficacy in vivo?
- Dosage : Use 8–16 µg intraplantarly in murine models for nociception studies, achieving 36.5%–49.7% inhibition of capsaicin-induced pain .
- Vehicle : Prepare in 1:1:18 DMSO:Cremophor:saline to ensure solubility and bioavailability .
- Controls : Include capsazepine as a comparator and validate TRPV1 specificity using knockout models or rescue experiments with agonists like capsaicin .
Q. How do structural insights inform the optimization of this compound derivatives?
Cryo-EM data (PDB: 8GFA) show that this compound’s chlorophenyl and methoxyphenyl groups occupy hydrophobic pockets in the vanilloid binding site. Mutagenesis studies (e.g., E693N) reveal reduced antagonist efficacy, guiding residue-targeted modifications. Pharmacophore modeling using this compound as a template can prioritize derivatives with improved binding kinetics .
Q. How to reconcile contradictory data on this compound's efficacy in inflammatory hyperalgesia models?
this compound fails to inhibit mechanical hyperalgesia when co-injected with TNFα but attenuates pain when administered intrathecally. This discrepancy highlights route-dependent bioavailability and the role of spinal versus peripheral TRPV1 in pain signaling. Always validate administration methods (e.g., local vs. systemic) and contextualize results with complementary assays (e.g., electrophysiology for neuronal activity) .
Q. What methodological considerations apply when studying this compound in viral infection models?
In Coxsackievirus B studies, this compound reduces VP1 protein expression (via Western blot) and viral titers (plaque assays) at 10–50 µM. Use fluorescence microscopy (e.g., EGFP-tagged virus) to track viral replication inhibition. Pair with controls like ruthenium red to confirm TRPV1-specific effects .
Q. How to address variability in this compound's effects across pain modalities?
this compound shows efficacy in capsaicin- and CFA-induced pain but not in 5% formalin tests. This reflects modality-specific TRPV1 engagement. Use multi-modal pain models (e.g., thermal, chemical, mechanical) and quantify biomarkers like substance P or CGRP to correlate TRPV1 inhibition with inflammatory mediators .
Q. Methodological Challenges and Solutions
Q. What are key pitfalls in interpreting this compound's antagonism in calcium imaging?
- False Negatives : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity.
- Cross-Reactivity : Validate TRPV1 specificity using siRNA knockdown or selective agonists/antagonists (e.g., RTX for TRPV1, HC-030031 for TRPA1) .
- Kinetics : Account for this compound’s slow receptor dissociation by pre-incubating cells for ≥30 minutes before agonist exposure .
Q. How to optimize this compound's pharmacological profile for CNS studies?
- Blood-Brain Barrier (BBB) Penetration : Modify lipophilicity (LogP = 3.5) via ester prodrugs while monitoring plasma stability.
- Metabolism : Use liver microsome assays to identify major metabolites (e.g., CYP3A4-mediated oxidation) and adjust dosing regimens .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAMDQKWNKKFHD-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472981-92-3, 1649486-65-6 | |
Record name | SB 366791 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-366791 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-366791 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.